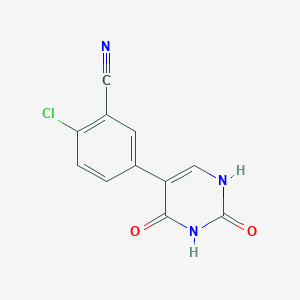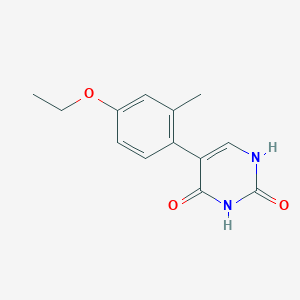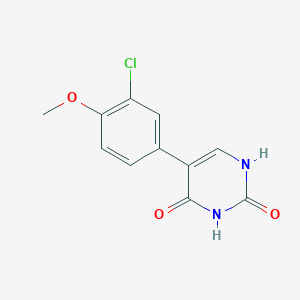
(2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% (DNP) is an organic compound that belongs to the class of pyrimidine derivatives. It is a heterocyclic aromatic compound containing a five-membered ring of four carbon atoms and one nitrogen atom. DNP is used in a variety of scientific research applications and has a wide range of biochemical and physiological effects.
Mécanisme D'action
(2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% acts as a reversible inhibitor of various enzymes and proteins. It binds to the active site of an enzyme or protein and blocks the binding of substrate molecules. It also binds to the active site of DNA and RNA and prevents the replication of nucleic acids.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, proteins, and lipids. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, fats, and proteins. In addition, (2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% has been shown to inhibit the activity of enzymes involved in the detoxification of xenobiotics.
Avantages Et Limitations Des Expériences En Laboratoire
(2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. In addition, it is a reversible inhibitor, which allows for the study of enzyme kinetics and other biochemical processes. However, (2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% is not suitable for long-term experiments, as it can be toxic at high concentrations.
Orientations Futures
The future directions for (2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% are numerous. (2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% can be used to study the structure and function of proteins and nucleic acids. In addition, it can be used to investigate the mechanism of action of drugs and other compounds. Furthermore, (2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% can be used to study the regulation of gene expression and the role of enzymes in metabolic pathways. Finally, (2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% can be used to study the biochemical and physiological effects of xenobiotics.
Méthodes De Synthèse
(2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% can be synthesized through a two-step process. The first step involves the reaction of 2,4-dihydroxy-5-naphthoic acid with an amine base in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the resulting amide with an aldehyde in the presence of a catalyst such as piperidine. The reaction yields a product with a purity of 95%.
Applications De Recherche Scientifique
(2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% is widely used in scientific research applications. It has been used in studies of enzyme kinetics, protein folding, and DNA replication. It has also been used as a probe to investigate the structure and function of proteins and nucleic acids. In addition, (2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% has been used to study the mechanism of action of drugs and other compounds.
Propriétés
IUPAC Name |
5-naphthalen-1-yl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13-12(8-15-14(18)16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDDFJCQFWJHFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385732.png)







![(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385774.png)


